Cas no 919289-30-8 (Rubrisandrin A)

Rubrisandrin A 化学的及び物理的性質
名前と識別子
-
- Rubrisandrin A
- RUBRISANDRIN A1B
- (9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol
- FS-7635
- CHEMBL1080600
- AKOS040734095
- 919289-30-8
- Arisanschinin G
- CHEBI:66320
- Q27134865
- 4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0(2),?]hexadeca-1(12),2(7),3,5,13,15-hexaene-3,14-diol
- ULB28930
-
- インチ: InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3
- InChIKey: YTAKUZMOQQARQX-UHFFFAOYSA-N
- ほほえんだ: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O
計算された属性
- せいみつぶんしりょう: 388.18858861g/mol
- どういたいしつりょう: 388.18858861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 501
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 色と性状: Cryst.
Rubrisandrin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R53220-5mg |
Rubrisandrin A |
919289-30-8 | 5mg |
¥3138.0 | 2021-09-08 |
Rubrisandrin A 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Rubrisandrin Aに関する追加情報
Rubrisandrin A: A Comprehensive Overview
Rubrisandrin A, also known by its CAS number 919289-30-8, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, isolated from the marine-derived fungus Rubroprimoraea sandae, belongs to the class of polyketides, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its promising anti-inflammatory and anti-tumor properties, making it a subject of intense research interest.
The structural elucidation of Rubrisandrin A revealed a complex framework comprising multiple aromatic rings and oxygen-containing functional groups. Its molecular formula is C16H14O5, with a molecular weight of 294.27 g/mol. The compound exhibits a characteristic UV absorption spectrum, which is often used for its identification in natural product isolation workflows. Researchers have employed advanced spectroscopic techniques, including NMR and HRMS, to confirm its structure and purity.
One of the most intriguing aspects of Rubrisandrin A is its bioactivity profile. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in the treatment of inflammatory diseases. Furthermore, studies conducted on cancer cell lines have shown that this compound can induce apoptosis in various tumor cells, including those resistant to conventional chemotherapy drugs. These findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.
The mechanism of action of Rubrisandrin A involves modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. Recent research has also explored its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic effects, potentially reducing the required doses and minimizing side effects.
In terms of synthesis, researchers have attempted to develop efficient total synthesis routes for Rubrisandrin A. These efforts have led to the development of novel synthetic strategies that could pave the way for large-scale production if clinical trials prove successful. Additionally, computational chemistry approaches, including molecular docking and QSAR modeling, have been employed to predict its binding affinities to various therapeutic targets.
The discovery and characterization of Rubrisandrin A highlight the importance of marine-derived fungi as a source of bioactive compounds. With ongoing research focusing on optimizing its pharmacokinetic properties and evaluating its safety profile, this compound holds immense promise for future therapeutic applications.
919289-30-8 (Rubrisandrin A) 関連製品
- 1891799-20-4(1-{1-[2-Methoxy-5-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1194374-05-4(Edivoxetine Hydrochloride)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)
- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)
- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)




